REACTION_SMILES
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[CH:11]1([CH2:14][Br:15])[CH2:12][CH2:13]1.[Cl:1][c:2]1[cH:3][c:4](=[O:10])[n:5]([CH3:9])[c:6](=[O:8])[nH:7]1>>[Cl:1][c:2]1[cH:3][c:4](=[O:10])[n:5]([CH3:9])[c:6](=[O:8])[n:7]1[CH2:14][CH:11]1[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)cc(Cl)[nH]c1=O
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Name
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Type
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product
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Smiles
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Cn1c(=O)cc(Cl)n(CC2CC2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |